6-(3-Fluorophenyl)nicotinaldehyde CAS 898795-81-8 properties
6-(3-Fluorophenyl)nicotinaldehyde CAS 898795-81-8 properties
An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(3-Fluorophenyl)nicotinaldehyde (CAS 898795-81-8), a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, spectroscopic profile, synthetic utility, and safety considerations, offering field-proven insights for its application in research and development.
Core Physicochemical Properties
6-(3-Fluorophenyl)nicotinaldehyde is a substituted pyridine derivative. The presence of a pyridine ring, a reactive aldehyde group, and a fluorinated phenyl moiety makes it a valuable intermediate for constructing complex molecular architectures. The fluorine atom, in particular, is a bioisostere for a hydrogen atom but can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable feature in drug design.
A summary of its key properties is presented below:
| Property | Value | Reference(s) |
| CAS Number | 898795-81-8 | [1][2] |
| Molecular Formula | C₁₂H₈FNO | [1] |
| Molecular Weight | 201.20 g/mol | [1][2] |
| MDL Number | MFCD04115444 | [1] |
| SMILES Code | O=CC1=CN=C(C2=CC(F)=CC=C2)C=C1 | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Profile: A Predictive Analysis
While specific spectra for this compound are not widely published, its structure allows for a detailed prediction of its spectroscopic characteristics based on fundamental principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on both the pyridine and fluorophenyl rings. The aldehyde proton (CHO) should appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm. The aromatic protons will appear in the range of δ 7.0-8.5 ppm, with their splitting patterns dictated by ortho, meta, and para couplings. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.
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¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon atoms bonded to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of 6-(3-Fluorophenyl)nicotinaldehyde would display characteristic absorption bands for its functional groups.[3] Key expected peaks include:
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~2850 and ~2750 cm⁻¹: Two medium bands characteristic of the aldehyde C-H stretch.
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~1700-1720 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the aldehyde.
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~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.
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~1000-1300 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (MS)
In a mass spectrum, 6-(3-Fluorophenyl)nicotinaldehyde is expected to show a molecular ion peak (M⁺) at m/z = 201.05, corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.[4]
Synthetic Pathways and Strategies
While specific literature detailing the synthesis of 6-(3-Fluorophenyl)nicotinaldehyde is sparse, its structure suggests that a Suzuki coupling reaction would be a viable and common synthetic route. This would involve the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with a fluorinated aryl halide.
Below is a conceptual workflow for a potential synthetic route.
Applications in Medicinal Chemistry and Drug Development
The true value of 6-(3-Fluorophenyl)nicotinaldehyde lies in its utility as a versatile building block for the synthesis of novel bioactive molecules.
The Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[6] Pyridine-containing compounds have shown a wide range of biological activities, including anticancer and central nervous system effects.[5][7]
The Aldehyde Functional Group
The aldehyde group is a synthetic linchpin, enabling a variety of chemical transformations to build molecular diversity.[8]
Protocol 1: Reductive Amination
This protocol describes a general procedure for the synthesis of an amine derivative from 6-(3-Fluorophenyl)nicotinaldehyde.
Objective: To synthesize N-benzyl-1-(6-(3-fluorophenyl)pyridin-3-yl)methanamine.
Materials:
-
6-(3-Fluorophenyl)nicotinaldehyde
-
Benzylamine
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 6-(3-Fluorophenyl)nicotinaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amine.
Safety and Handling
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[12]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[9]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9] Store under an inert atmosphere.[2]
-
Fire-Fighting Measures: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride may be produced.[9]
References
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6-(3-Fluorophenyl)nicotinaldehyde | 898795-81-8 | C12H8FNO | Appchem. (URL: [Link])
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SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (URL: [Link])
- US7528256B2 - Process for the preparation of nicotinaldehydes - Google P
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IR Absorption Bands and NMR - Rose-Hulman. (URL: [Link])
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])
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Pyridine-3-carbaldehyde - Wikipedia. (URL: [Link])
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3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie. (URL: [Link])
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])
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UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table - ResearchGate. (URL: [Link])
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3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem. (URL: [Link])
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Commercially available medicines containing py ring, used as PDE‐3 (5, 6), and COX‐2 (7) inhibitors. - ResearchGate. (URL: [Link])
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (URL: [Link])
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Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate. (URL: [Link])
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])
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